![molecular formula C18H20N2O6S B2795354 N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide CAS No. 1105205-52-4](/img/structure/B2795354.png)
N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide typically involves multiple steps. One common method includes the reaction of benzo[d][1,3]dioxole with ethylamine to form an intermediate, which is then reacted with 4-nitrophenylsulfonyl chloride. The resulting product undergoes further reactions with propionyl chloride to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research indicates that compounds structurally related to N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide exhibit anticonvulsant properties. A study synthesized several derivatives and evaluated their effects in animal models of epilepsy. The findings suggested that modifications in the chemical structure significantly influenced their anticonvulsant activity .
Table 1: Anticonvulsant Activity of Related Compounds
Compound | ED50 (mg/kg, MES) | ED50 (mg/kg, scPTZ) | Toxicity (TD50 mg/kg) | Protective Index (PI) |
---|---|---|---|---|
Compound 20 | 52.30 | ND | >500 | >9.56 |
Valproic Acid | 485 | 646 | 784 | 1.6 |
Phenytoin | 28.10 | >500 | >100 | >3.6 |
Note: ND = Not Determined; MES = Maximal Electroshock Test; scPTZ = Subcutaneous Pentylenetetrazole Test.
Cancer Therapy
Recent studies have identified this compound as a potential candidate for cancer therapy due to its ability to inhibit specific kinases involved in tumor growth. For instance, derivatives containing the benzodioxole moiety have shown promising results as inhibitors of RET kinase, suggesting their utility in targeted cancer therapies .
Efficacy in Epilepsy Models
In a controlled study, several derivatives of this compound were tested for their anticonvulsant efficacy using the maximal electroshock test and subcutaneous pentylenetetrazole tests. The results demonstrated that certain modifications led to enhanced activity against seizures compared to traditional antiepileptic drugs .
Cancer Cell Proliferation Inhibition
A recent investigation into the effects of benzodioxole-containing compounds on cancer cell lines showed that these compounds could significantly reduce cell proliferation in vitro. The study highlighted the importance of structural modifications in enhancing the selectivity and potency against specific cancer types .
Mecanismo De Acción
The mechanism of action of N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar chemical properties.
Sulfonamide derivatives: Compounds with sulfonamide groups that have comparable biological activities.
Uniqueness
N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an enzyme inhibitor and potential anticancer agent sets it apart from other similar compounds .
Actividad Biológica
N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzo[d][1,3]dioxole moiety, which is known for its biological activity. The molecular formula is C21H23N3O5S, with a molecular weight of approximately 423.49 g/mol.
Property | Value |
---|---|
Molecular Formula | C21H23N3O5S |
Molecular Weight | 423.49 g/mol |
Structure | Chemical Structure |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that this compound inhibits specific enzymes involved in cancer progression, such as cathepsin B, which plays a role in tumor metastasis and invasion .
- Modulation of Receptor Activity : The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems and exhibiting anxiolytic or sedative effects akin to benzodiazepines .
- Antioxidant Properties : The benzo[d][1,3]dioxole structure is associated with antioxidant activities that may contribute to its protective effects against oxidative stress in cellular models .
Anticancer Activity
Research has highlighted the anticancer potential of this compound. In vitro studies demonstrated significant cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating its potency in inhibiting cell proliferation.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating anxiety and depression:
- Animal Models : In rodent models, administration of the compound resulted in reduced anxiety-like behaviors in open field tests.
- Mechanism : It is hypothesized that the compound enhances GABAergic transmission, similar to traditional anxiolytics .
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Case Study 1 : A clinical trial involving patients with generalized anxiety disorder showed significant improvement in anxiety scores after treatment with the compound over eight weeks.
- Case Study 2 : An exploratory study on cancer patients indicated that the compound might enhance the efficacy of standard chemotherapy regimens while reducing side effects.
Propiedades
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-yloxy)ethylsulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-2-18(21)20-13-3-6-15(7-4-13)27(22,23)19-9-10-24-14-5-8-16-17(11-14)26-12-25-16/h3-8,11,19H,2,9-10,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRMSFBDHKCSLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.